molecular formula C13H18N2O2S2 B2665179 methyl 3-[(azepane-1-carbothioyl)amino]thiophene-2-carboxylate CAS No. 892272-34-3

methyl 3-[(azepane-1-carbothioyl)amino]thiophene-2-carboxylate

Cat. No.: B2665179
CAS No.: 892272-34-3
M. Wt: 298.42
InChI Key: MOEGMKZJWUZVBR-UHFFFAOYSA-N
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Description

Methyl 3-[(azepane-1-carbothioyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(azepane-1-carbothioyl)amino]thiophene-2-carboxylate typically involves the reaction of azepane-1-carbothioyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(azepane-1-carbothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(azepane-1-carbothioyl)amino]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(azepane-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-(Boc-amino)thiophene-2-carboxylate
  • Methyl 3-aminothiophene-2-carboxylate

Uniqueness

Methyl 3-[(azepane-1-carbothioyl)amino]thiophene-2-carboxylate is unique due to the presence of the azepane-1-carbothioyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiophene derivatives and enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

methyl 3-(azepane-1-carbothioylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-17-12(16)11-10(6-9-19-11)14-13(18)15-7-4-2-3-5-8-15/h6,9H,2-5,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEGMKZJWUZVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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